2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, characterized by a thiophen-2-yl substituent on the triazole ring and a 3,5-dimethylphenyl group on the acetamide moiety. The structure combines a sulfur-containing heterocycle (thiophen) with a substituted triazole core, which is known to enhance bioactivity and metabolic stability. The amino group at the 4-position of the triazole may contribute to hydrogen bonding, influencing both physicochemical properties and pharmacological interactions .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNFSARBIPKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiocarbonyl compounds under reflux conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylphenyl Group: This step involves the acylation of the triazole-thiophene intermediate with 3,5-dimethylphenyl acetic acid or its derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or thiophene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in combinatorial chemistry and drug discovery.
Biology and Medicine
The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or as a component in specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is structurally analogous to several derivatives reported in the literature. Key comparisons include:
Key Observations:
- Substituent Effects on Activity: The thiophen-2-yl group in the target compound may enhance lipophilicity and π-π stacking compared to furan-2-yl (oxygen vs. sulfur) . Replacement of the 4-amino group with 4-ethyl (as in ) reduces hydrogen-bonding capacity, which could lower solubility but increase membrane permeability .
- Synthesis and Yield:
Physicochemical and Spectroscopic Data
1H-NMR and 13C-NMR:
- The 3,5-dimethylphenyl group may lower solubility in polar solvents compared to methoxy-substituted analogs .
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide , a derivative of triazole and thiophene, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Thiophene Derivative :
- Reaction of thiophene with appropriate reagents to introduce amino and thio groups.
-
Cyclization :
- Cyclization with triazole precursors to form the core structure.
-
Acetamide Formation :
- Introduction of the 3,5-dimethylphenyl acetamide moiety to yield the final product.
These steps can be summarized as follows:
| Step | Description |
|---|---|
| Formation of Thiophene | Reaction with reagents to add amino and thio groups |
| Cyclization | Interaction with triazole precursors |
| Acetamide Formation | Addition of 3,5-dimethylphenyl group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit promising antimicrobial properties. For instance, derivatives similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Compounds within this class have also been investigated for anti-inflammatory properties. In vitro studies have shown that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . This inhibition suggests a potential role for these compounds in managing inflammatory diseases.
Stress-Protective Effects
A notable study evaluated the stress-protective properties of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate in a rat model subjected to acute immobilization stress. Results indicated a significant reduction in liver damage and improvement in histological parameters compared to control groups. The compound exhibited protective effects on hepatocytes, indicating its potential as an actoprotective agent .
Case Studies
- Histological Study :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
